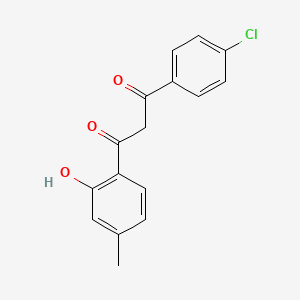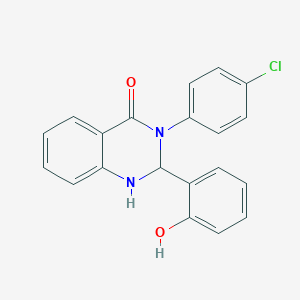![molecular formula C17H12N4 B4966061 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 118787-61-4](/img/structure/B4966061.png)
5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine
概要
説明
5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine (DPTP) is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTP belongs to the class of triazolopyrimidine derivatives, which have been found to exhibit a wide range of biological activities, including antiviral, anticancer, and antifungal properties. In
作用機序
The mechanism of action of 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the proliferation of cancer cells by suppressing the expression of various oncogenes. The antifungal activity of this compound is believed to be due to its ability to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. Additionally, this compound has been found to inhibit the replication of influenza virus and herpes simplex virus by interfering with viral entry and replication.
Biochemical and physiological effects:
This compound has been found to exhibit low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis in cancer cells without affecting normal cells. This compound has also been found to exhibit low toxicity towards animals, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine is its broad-spectrum activity against cancer, fungal, and viral infections. This compound has also been found to exhibit low toxicity towards animals, making it a promising candidate for further development as a therapeutic agent. However, the synthesis of this compound is a multi-step process that requires expertise and specialized equipment. Moreover, the bioavailability and pharmacokinetics of this compound need to be further studied to determine its efficacy and safety in vivo.
将来の方向性
Several future directions for the research on 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine can be identified. First, the mechanism of action of this compound needs to be further elucidated to understand its therapeutic potential fully. Second, the bioavailability and pharmacokinetics of this compound need to be studied to determine its efficacy and safety in vivo. Third, the efficacy of this compound in animal models of cancer, fungal, and viral infections needs to be evaluated to determine its potential as a therapeutic agent. Fourth, the synthesis of this compound needs to be optimized to improve the yield and purity of the compound. Finally, the development of this compound analogs with improved potency and selectivity towards cancer cells is a promising avenue for future research.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, fungal, and viral infections. The synthesis of this compound is a multi-step process that requires expertise and specialized equipment. The mechanism of action of this compound needs to be further elucidated, and its bioavailability and pharmacokinetics need to be studied to determine its efficacy and safety in vivo. Overall, the research on this compound highlights its potential as a promising candidate for further development as a therapeutic agent.
科学的研究の応用
5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antifungal activity against several fungal strains. Moreover, this compound has been found to have potent antiviral activity against the influenza virus and herpes simplex virus.
特性
IUPAC Name |
5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)21-17(20-15)18-12-19-21/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUMXFHCLFXIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385401 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783242 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
118787-61-4 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the triazolopyrimidine core in 5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine?
A1: The triazolopyrimidine core, composed of nine atoms, exhibits remarkable planarity. X-ray crystallography reveals a root mean square deviation of just 0.023 Å from the mean plane for these atoms []. This planarity may have implications for its interactions with biological targets.
Q2: How do the phenyl groups in this compound influence its overall structure?
A2: The two phenyl groups attached to the triazolopyrimidine core are not coplanar with the core itself. Instead, they adopt specific orientations, forming interplanar angles of 27.38 (6)° and 55.76 (3)° with the core plane []. These angles likely influence the molecule's overall shape and its ability to interact with other molecules.
Q3: What types of metal complexes can this compound form and how is it characterized?
A3: this compound acts as a ligand in various metal complexes, including those with Palladium(II) [], Platinum(II) [], Gold(III) [], Zinc(II) [], Cobalt(II) [], Copper(II) [], and Ruthenium(II & I) [, , ]. These complexes are characterized by various techniques including X-ray diffraction analysis, Infrared spectroscopy, UV-Vis spectroscopy, and multinuclear NMR (¹H, ¹³C, ¹⁵N, ¹⁹⁵Pt) [, , , , , , , ].
Q4: How does this compound coordinate to metal ions in complexes?
A4: The nitrogen atom at the 3-position (N-3) of the triazolopyrimidine ring acts as the primary coordination site for metal ions in most complexes [, ]. This coordination is confirmed by significant shifts observed in ¹⁵N NMR and adjacent ¹³C signals upon complexation [, ].
Q5: What are the potential applications of metal complexes containing this compound?
A5: Research suggests that these metal complexes may have potential as anticancer agents [, , , , ]. Specifically, platinum(II) complexes with this compound and sulfoxide ligands show promising antiproliferative activity in vitro []. Similarly, ruthenium(II) complexes with this ligand demonstrate encouraging anticancer activity against melanoma cell lines []. Further research is necessary to fully understand their mechanism of action and therapeutic potential.
Q6: How does the structure of triazolopyrimidine ligands impact the stability and activity of their platinum(II) complexes?
A6: The substituents on the triazolopyrimidine ring significantly influence the stability and biological activity of the resulting platinum(II) complexes. Factors like steric hindrance from bulky substituents like tert-butyl groups and electronic effects of different substituents impact the metal-ligand bond strength and overall stability of the complexes []. These factors, in turn, affect the complex's interaction with biological targets, influencing its efficacy and potential as an anticancer agent.
Q7: What is the role of computational chemistry in understanding this compound and its complexes?
A7: Computational methods, particularly Density Functional Theory (DFT) calculations, play a crucial role in elucidating the structure-activity relationships of this compound complexes []. These calculations provide insights into molecular geometries, electronic properties, and metal-ligand interactions, which are challenging to obtain solely from experimental data. Such insights are invaluable for designing and optimizing new complexes with enhanced stability and biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4965992.png)
![ethyl 4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4966008.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4966012.png)


![{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}formamide](/img/structure/B4966029.png)
![diethyl 3-methyl-5-{[(3-nitrobenzoyl)oxy]methyl}-1H-pyrrole-2,4-dicarboxylate](/img/structure/B4966041.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966047.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4966052.png)
![1-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4966054.png)
![dimethyl 2-[2,2-dimethyl-3-[(4-methylphenyl)imino]-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4966057.png)
![3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4966063.png)
![4-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-3,3-dimethyl-2-piperazinone](/img/structure/B4966068.png)